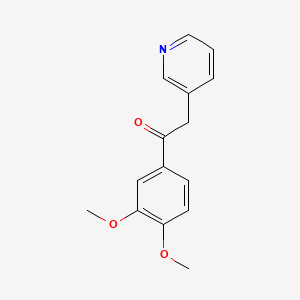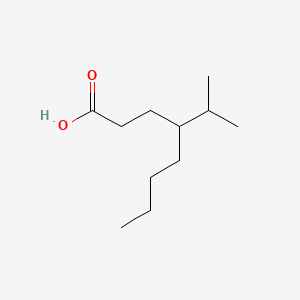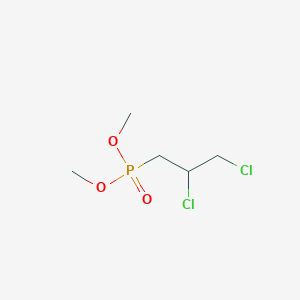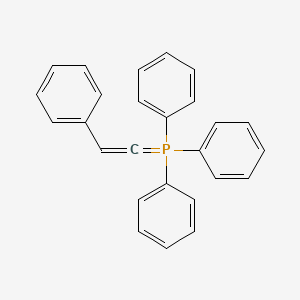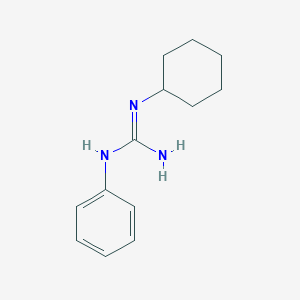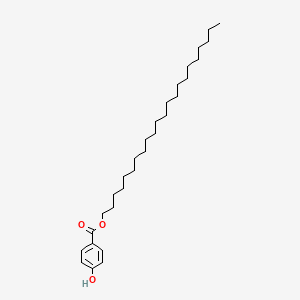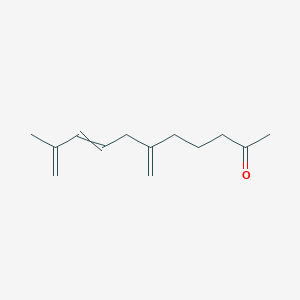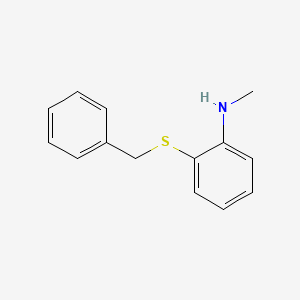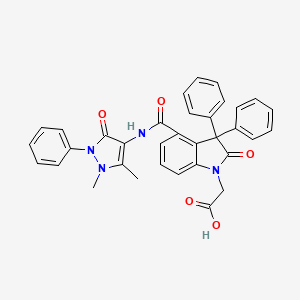
1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
The synthesis of 1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction typically requires refluxing in acetic acid or hydrochloric acid. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include acetic acid, hydrochloric acid, potassium permanganate, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural hormones or interact with enzymes and receptors involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives such as indole-3-acetic acid, indole-3-carbinol, and indole-3-butyric acid. What sets 1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- apart is its unique structural features, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
100549-97-1 |
|---|---|
Fórmula molecular |
C34H28N4O5 |
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
2-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-2-oxo-3,3-diphenylindol-1-yl]acetic acid |
InChI |
InChI=1S/C34H28N4O5/c1-22-30(32(42)38(36(22)2)25-17-10-5-11-18-25)35-31(41)26-19-12-20-27-29(26)34(23-13-6-3-7-14-23,24-15-8-4-9-16-24)33(43)37(27)21-28(39)40/h3-20H,21H2,1-2H3,(H,35,41)(H,39,40) |
Clave InChI |
IGIKZCBCVYLYLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C4C(=CC=C3)N(C(=O)C4(C5=CC=CC=C5)C6=CC=CC=C6)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)


![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
